5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a lot of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including “5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid”, have a high impact in medicinal chemistry, particularly in the field of cancer therapeutics . They have shown potential as antitumor scaffolds . For instance, benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates have demonstrated significant cytotoxicity against a panel of cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and SiHa (cervical cancer) .
Enzymatic Inhibitory Activity
These compounds have also shown enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Photophysical Properties
PP derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . These properties make them useful in various applications related to light and energy.
Lipid Droplet Biomarkers
The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
EGFR/STAT3 Inhibition
Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates have shown the ability to arrest cancer cell growth by EGFR/STAT3 inhibition . This makes them potential candidates for the development of new anticancer drugs.
Mechanism of Action
Target of Action
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds Pyrazolo[1,5-a]pyrimidines have been associated with significant biological and pharmacological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .
Mode of Action
The synthesis of pyrazolo[1,5-a]pyrimidines allows for structural modifications at various positions, which could influence their interaction with targets .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .
properties
IUPAC Name |
5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXYZWKKFOYSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
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